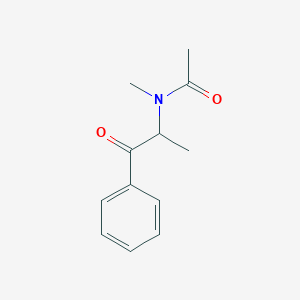
Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with 1-methyl-2-oxo-2-phenylethyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{N-methylacetamide} + \text{1-methyl-2-oxo-2-phenylethyl chloride} \rightarrow \text{Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)-} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on the central nervous system.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. It is believed to affect neurotransmitter systems in the brain, similar to other amphetamine derivatives. The compound may modulate the release and uptake of neurotransmitters, leading to various physiological effects.
類似化合物との比較
Similar Compounds
N-Acetylamphetamine: Structurally similar and shares some chemical properties.
N-Methylacetamide: A simpler derivative with different applications.
N-Phenethylacetamide: Another related compound with distinct properties.
Uniqueness
Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- is unique due to its specific structural features and potential applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.
特性
CAS番号 |
73082-23-2 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
N-methyl-N-(1-oxo-1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChIキー |
NFTOGFXHVJEXHM-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)
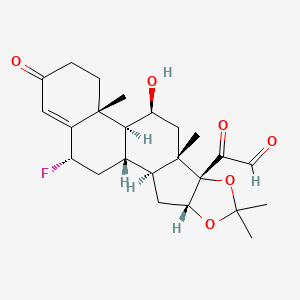
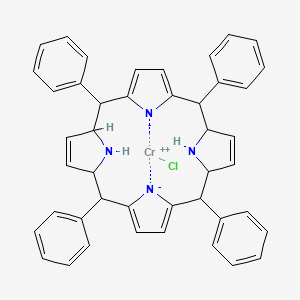


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)
![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
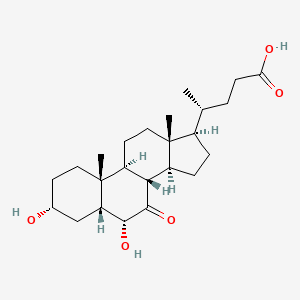

![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
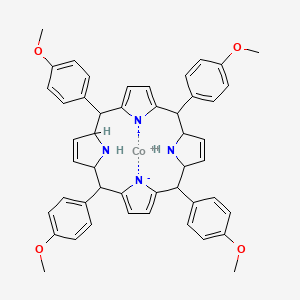
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
